1,3-Dimethyl-7-phenylpteridine-2,4-dione
Description
1,3-Dimethyl-7-phenylpteridine-2,4-dione is a synthetic pteridine derivative characterized by a bicyclic pteridine core with two ketone groups at positions 2 and 4. The molecule features methyl substituents at positions 1 and 3 and a phenyl group at position 5.
Properties
CAS No. |
964-45-4 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27g/mol |
IUPAC Name |
1,3-dimethyl-7-phenylpteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-8-10(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
CGMXSXCINFWYPM-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazolidine-2,4-dione Derivatives
Core Structure : Five-membered imidazolidine ring with ketone groups at positions 2 and 4.
Examples :
Comparison :
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Core Structure : Bicyclic six-membered pyrrolopyrazine ring with dione groups.
Examples :
- PPDH (hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione): Isolated from Burkholderia spp., shows antimicrobial activity against Pseudomonas aeruginosa and E. coli .
- PPDHMP (hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione) : Comprises 56.67% of bacterial extracts and exhibits antibacterial properties .
Comparison :
- Natural vs. Synthetic : Unlike synthetic pteridine derivatives, pyrrolopyrazine-diones are often naturally occurring, with methylpropyl or phenylmethyl substituents enhancing antimicrobial potency .
- Structural Flexibility : The bicyclic system allows for isomerization (e.g., peaks at 16.95–18.27 min in HPLC), influencing bioavailability .
Thiazolidine-2,4-dione Derivatives
Core Structure : Five-membered thiazolidine ring with sulfur at position 1 and dione groups.
Examples :
Comparison :
- Pharmacokinetics : Thiazolidine-diones face ADME challenges (e.g., metabolic instability), whereas pteridine derivatives may offer better solubility due to their planar aromatic core .
- Substituent Strategy : Modifications at C-5 in thiazolidines (e.g., ethyl, methoxy) mirror the para-substituted aryl groups in pteridine analogs, suggesting shared optimization principles for target engagement .
Other Pteridine Derivatives
Examples :
- 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones : Synthesized via condensation reactions; fused furan rings alter electronic properties compared to dimethyl-phenyl substituents .
- 2-Amino-1,4,7,8-tetrahydropteridine-4,7-dione: Features amino and hydroxyl groups, enhancing hydrogen-bonding capacity but reducing lipophilicity .
Comparison :
- Synthetic Accessibility: The target compound’s methyl and phenyl groups may simplify synthesis compared to amino/hydroxyl-substituted analogs, which require protective group strategies .
Research Findings and Implications
- Structural Activity Relationships (SAR) : Bulky substituents (e.g., isopropyl in IM-7) enhance target selectivity but may reduce solubility. Para-substituted aryl groups are critical across all classes for modulating activity .
- Synthetic Efficiency : Strecker synthesis (imidazolidines) and bacterial isolation (pyrrolopyrazines) offer scalable routes, whereas pteridine derivatives require further methodological optimization .
- Safety Profiles : Thiazolidine-diones highlight the importance of substituent-driven toxicity mitigation—a lesson applicable to pteridine analog design .
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